Regioisomeric Advantage: 4-Amino vs. 3-Amino Pyrazole in Kinase Inhibitor Design
The 4-amino-1H-pyrazole scaffold constitutes a privileged kinase hinge-binding motif, with the C4-NH₂ group serving as a critical hydrogen-bond donor to the kinase hinge region. In contrast, the 3-amino regioisomer positions the amino group adjacent to the N2 nitrogen, altering the hydrogen-bonding geometry and reducing kinase hinge complementarity [1]. Published SAR studies on 4-amino-1H-pyrazole-based CDK14 covalent inhibitors demonstrate that the C4-amino orientation is essential for maintaining potent target engagement, with sub-micromolar IC₅₀ values achieved against CDK14 (e.g., FMF-04-159-2 IC₅₀ = 0.18 μM) [2]. The 3-amino isomer (1-(3-(dimethylamino)propyl)-1H-pyrazol-3-amine, CAS 1341645-79-1) displays a distinct target selectivity profile, with reported antagonist activity at the NaV1.7 ion channel (IC₅₀ = 240 nM) rather than kinase inhibition [3].
| Evidence Dimension | Kinase hinge-binding motif recognition and primary biological target engagement |
|---|---|
| Target Compound Data | 4-Amino-1H-pyrazole core; validated kinase inhibitor scaffold (CDK14 IC₅₀ = 0.18 μM for optimized analog) [2] |
| Comparator Or Baseline | 3-Amino-1H-pyrazole (CAS 1341645-79-1); reported NaV1.7 antagonist (IC₅₀ = 240 nM); no kinase hinge-binding compatibility [3] |
| Quantified Difference | Complete divergence in target class engagement: kinase inhibition (4-amino) vs. ion channel modulation (3-amino); regioisomeric switch determines biological target space |
| Conditions | 4-Amino scaffold validated in CDK14 biochemical and cellular assays [2]; 3-amino isomer evaluated in PatchXpress electrophysiology assay on HEK293 cells expressing human NaV1.7 [3] |
Why This Matters
Procurement of the 4-amino regioisomer is non-negotiable for kinase-focused drug discovery programs; the 3-amino analog will not engage the kinase hinge and is functionally directed toward an entirely different target class.
- [1] Ferguson, F. M. et al. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorg. Med. Chem. 2019, 27, 115004. View Source
- [2] Ferguson, F. M. et al. FMF-04-159-2: a potent covalent CDK14 inhibitor (IC₅₀ = 0.18 μM). Bioorg. Med. Chem. 2019, 27, 115004. View Source
- [3] BindingDB. BDBM50379389 / CHEMBL2010816: Antagonist activity at human NaV1.7 channel (IC₅₀ = 240 nM). View Source
